

An In-depth Technical Guide to the Synthesis of RU 35929 (Mifepristone)

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Compound of Interest

Compound Name: RU 35929

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This technical guide provides a detailed overview of the synthesis pathway for **RU 35929**, which is widely identified as Mifepristone (also known as RU-486). Mifepristone is a synthetic steroid with potent antiprogestational and antiglucocorticoid properties. Its chemical name is 11 β -[4-(Dimethylamino)phenyl]-17 β -hydroxy-17-(1-propynyl)estra-4,9-dien-3-one[1]. The synthesis of this complex molecule involves a multi-step process, commencing from readily available steroid precursors.

The core of the synthetic strategy revolves around the construction of the estra-4,9-diene-3,17-dione skeleton, followed by the stereoselective introduction of the characteristic 11 β -aryl and 17 α -propynyl groups.

Overall Synthesis Pathway

The synthesis of Mifepristone can be conceptually divided into three main stages:

- Preparation of the Key Intermediate: Synthesis of estra-4,9-diene-3,17-dione.
- Introduction of the 11 β -Aryl Group: Stereoselective addition of a p-dimethylaminophenyl group at the C11 position.
- Introduction of the 17 α -Alkynyl Group: Addition of a propynyl group at the C17 position.

Below is a DOT language representation of the overall synthetic workflow.



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Overall synthesis pathway for Mifepristone (**RU 35929**).

Experimental Protocols and Data

Stage 1: Synthesis of Estra-4,9-diene-3,17-dione

This key intermediate can be synthesized from a commercially available δ -lactone in a three-step sequence involving a Grignard reaction, Jones oxidation, and a domino cyclization[2][3][4].

Step 1a: Grignard Reaction

A Grignard reagent is prepared from 2-(2-bromoethyl)-1,3-dioxolane and magnesium. This is then reacted with δ -lactone to yield an intermediate alcohol.

Step 1b: Jones Oxidation

The crude intermediate alcohol is oxidized using Jones reagent (chromium trioxide in sulfuric acid) in acetone to afford 4-(3,7-dioxooctyl)-7a-methylhexahydro-1H-indene-1,5(4H)-dione[2].

Step 1c: Domino Cyclization

The resulting diketone undergoes an intramolecular aldol condensation followed by dehydration (a domino cyclization) when heated with piperidinium acetate in toluene to yield estra-4,9-diene-3,17-dione[2].

Step	Reactants	Reagents/Solvents	Temperature	Time	Yield
1a & 1b	δ -Lactone, 2-(2-bromoethyl)-1,3-dioxolane, Mg	THF, Acetone, Jones Reagent	0 °C to rt	-	72.6% (for two steps)
1c	4-(3,7-dioxooctyl)-7 α -methylhexahydro-1H-indene-1,5(4H)-dione	Toluene, Piperidinium Acetate	Reflux	1.5 h	32.3%
Overall	δ -Lactone	~23.4% [2]			

Stage 2: Introduction of the 11 β -Aryl Group

This stage involves the protection of the C3 ketone, epoxidation, and a Grignard reaction to introduce the p-dimethylaminophenyl group.

Step 2a: Ketal Protection

The C3 ketone of estra-4,9-diene-3,17-dione is selectively protected as a cyclic ketal, typically using ethylene glycol in the presence of an acid catalyst. This protection is crucial to direct the subsequent reactions to other parts of the molecule.

Step 2b: Epoxidation

The protected intermediate is then subjected to epoxidation to form a 5 α ,10 α -epoxide.

Step 2c: Grignard Reaction

The key 11 β -aryl group is introduced via a Grignard reaction. The Grignard reagent, p-dimethylaminophenyl magnesium bromide, is prepared from 4-bromo-N,N-dimethylaniline and

magnesium. This reagent opens the epoxide ring, leading to the formation of a 5 α -hydroxy-11 β -aryl intermediate.

Step 2d: Deprotection and Dehydration

The ketal protecting group at C3 is removed under acidic conditions, which also facilitates the dehydration of the 5 α -hydroxy group to form the C4-C5 double bond, yielding 11 β -(4-Dimethylaminophenyl)-17-oxo-estra-4,9-dien-3-one.

Step	Starting Material	Key Reagents	Yield
2a	Estra-4,9-diene-3,17-dione	Ethylene glycol, p-TsOH	High
2b	3,3-(Ethylenedioxy)-estra-5(10),9(11)-dien-17-one	m-CPBA or H ₂ O ₂	High
2c	5 α -Epoxy-3,3-(ethylenedioxy)-estran-17-one	p-dimethylaminophenyl magnesium bromide, CuCl	Good
2d	5 α -Hydroxy-11 β -(4-dimethylaminophenyl)-3,3-(ethylenedioxy)-estran-17-one	Aqueous acid (e.g., HCl or H ₂ SO ₄)	High

Stage 3: 17 α -Propynylation

The final step in the synthesis of Mifepristone is the introduction of the 17 α -propynyl group.

Step 3a: Alkynylation

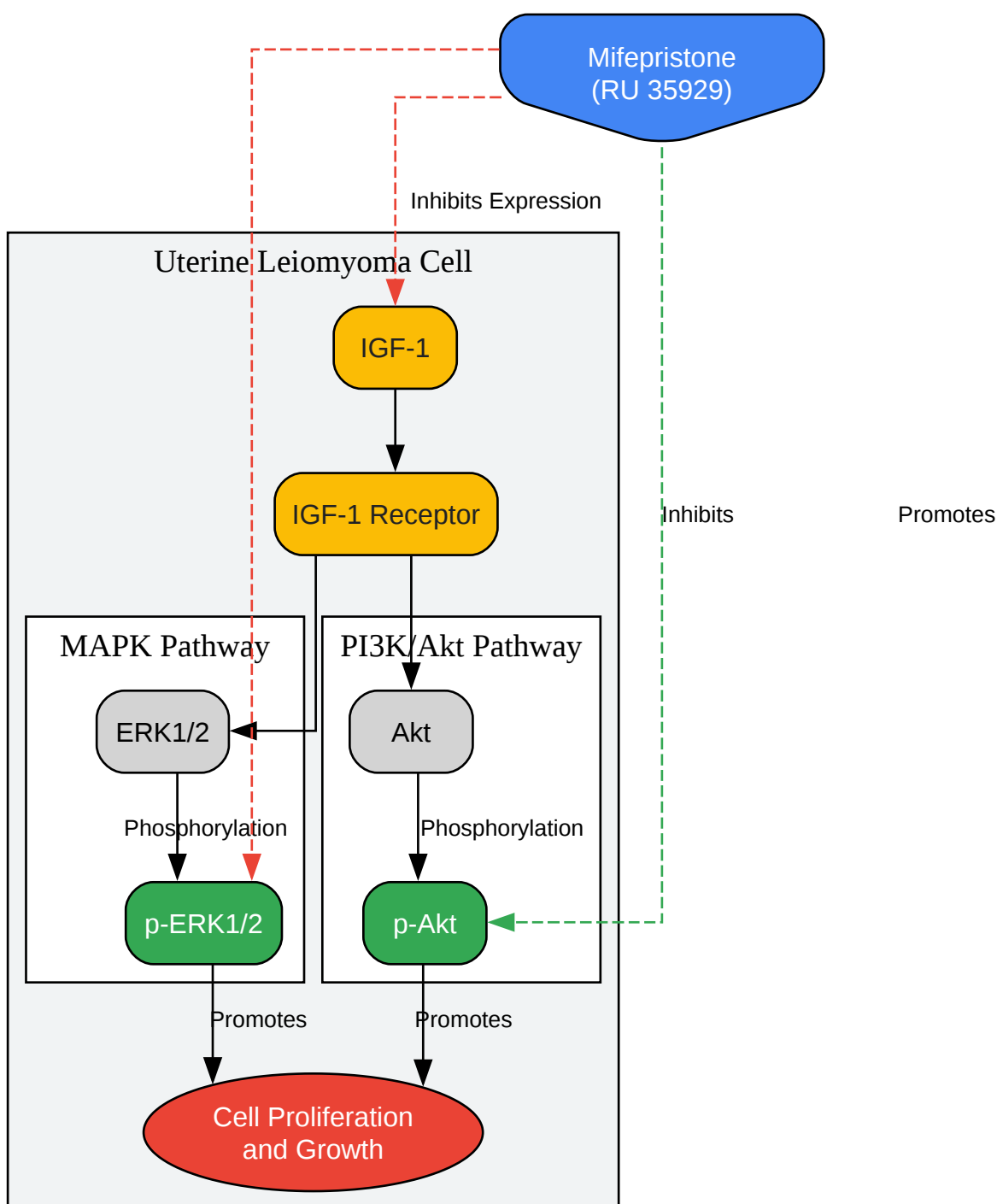
The 17-keto group of the intermediate from Stage 2 is reacted with a propynylating agent. This is typically achieved using propynylmagnesium bromide or by bubbling propyne gas through a solution of the steroid in the presence of a strong base like potassium tert-butoxide. This reaction stereoselectively adds the propynyl group to the α -face of the steroid, yielding the final product, Mifepristone.

Step	Starting Material	Key Reagents	Yield
3a	11 β -(4-Dimethylaminophenyl)-17-oxo-estra-4,9-dien-3-one	Propynylmagnesium bromide or Propyne/KOtBu	Good

Signaling Pathway of Mifepristone

Mifepristone's biological activity stems from its interaction with several signaling pathways, primarily as a progesterone and glucocorticoid receptor antagonist. In the context of uterine leiomyomas, Mifepristone has been shown to inhibit the IGF-1 signaling pathway[5][6].

Below is a DOT language representation of the proposed signaling pathway affected by Mifepristone.



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Mifepristone's effect on the IGF-1 signaling pathway.

This diagram illustrates that Mifepristone inhibits the expression of Insulin-like Growth Factor 1 (IGF-1). This, in turn, leads to a decrease in the phosphorylation of ERK1/2, a key protein in the

MAPK signaling pathway, ultimately inhibiting cell proliferation. Interestingly, some studies suggest that Mifepristone may increase the phosphorylation of Akt, another important signaling protein, though the downstream effects of this particular interaction are still under investigation[5][6]. Mifepristone also acts as a competitive antagonist at progesterone and glucocorticoid receptors[7][8].

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